2,2-Difluoro-2-(pyrazin-2-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

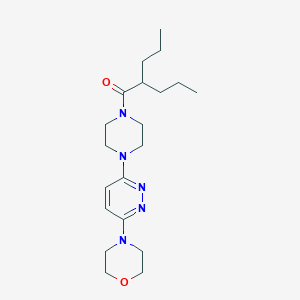

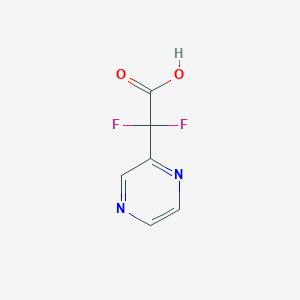

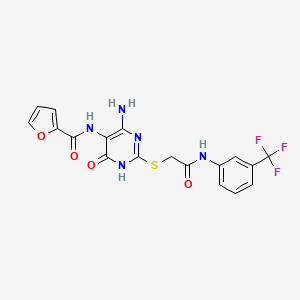

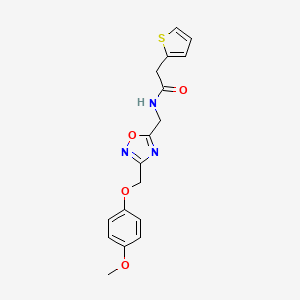

2,2-Difluoro-2-(pyrazin-2-yl)acetic acid is a chemical compound with the CAS Number: 1342462-39-8 . It has a molecular weight of 174.11 . The IUPAC name for this compound is difluoro (2-pyrazinyl)acetic acid . It is typically stored at 4 degrees Celsius and is usually in powder form .

Molecular Structure Analysis

The InChI code for 2,2-Difluoro-2-(pyrazin-2-yl)acetic acid is 1S/C6H4F2N2O2/c7-6(8,5(11)12)4-3-9-1-2-10-4/h1-3H,(H,11,12) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

The physical form of 2,2-Difluoro-2-(pyrazin-2-yl)acetic acid is a powder . It is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Antimicrobial Activity

The pyrazine derivatives, including those related to 2,2-Difluoro-2-(pyrazin-2-yl)acetic acid , have been shown to exhibit significant antimicrobial properties . These compounds can be effective against a variety of bacterial and fungal pathogens. The mechanism of action often involves the disruption of microbial cell walls or interference with essential enzymes within the pathogens .

Anti-inflammatory Applications

These compounds also display anti-inflammatory activities , which can be harnessed in the treatment of chronic inflammatory diseases. By modulating key inflammatory pathways, such as cytokine production or the inhibition of specific enzymes like cyclooxygenases, these molecules could provide a new avenue for therapeutic intervention .

Antiviral Uses

The pyrazine scaffold is associated with antiviral activities , making it a potential candidate for the development of new antiviral drugs. The structural features of these compounds allow them to interact with viral components, potentially inhibiting replication or assembly of virus particles .

Antioxidant Properties

As antioxidants, pyrazine derivatives can help in neutralizing harmful free radicals in the body. This activity is crucial in preventing oxidative stress, which is implicated in the pathogenesis of various diseases, including neurodegenerative disorders and cancer .

Antitumor and Kinase Inhibition

Some derivatives have shown promise in antitumor applications , particularly through the inhibition of kinases. Kinases are enzymes that play a pivotal role in cell signaling and proliferation, and their dysregulation is a common feature in many cancers. Inhibiting specific kinases can lead to the suppression of tumor growth and proliferation .

Drug Discovery and Medicinal Chemistry

The unique structure of 2,2-Difluoro-2-(pyrazin-2-yl)acetic acid makes it an attractive scaffold for drug discovery. Its incorporation into new compounds can enhance the efficacy, selectivity, and pharmacokinetic properties of potential drugs. Medicinal chemists often explore such scaffolds to develop novel therapeutic agents for a range of diseases .

Fluorescent Probes

Pyrazine derivatives can be utilized as fluorescent probes in biochemical and medical research. Their fluorescent properties allow for the visualization and tracking of biological processes, which is essential in understanding disease mechanisms and the development of diagnostic tools .

Polymer Chemistry

In polymer chemistry, these compounds can be used as building blocks for creating novel polymers with specific properties. For instance, they can contribute to the development of polymers for use in solar cells , enhancing the efficiency and stability of these renewable energy devices .

Safety and Hazards

The safety information for 2,2-Difluoro-2-(pyrazin-2-yl)acetic acid includes several hazard statements: H315, H318, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 . It’s important to refer to the MSDS for complete safety information .

Propiedades

IUPAC Name |

2,2-difluoro-2-pyrazin-2-ylacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2N2O2/c7-6(8,5(11)12)4-3-9-1-2-10-4/h1-3H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEJPRYTWSMMHOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C(C(=O)O)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Difluoro-2-(pyrazin-2-yl)acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-dichloro-N-{4-[(2,5-dioxoimidazolidin-1-yl)methyl]phenyl}pyridine-3-carboxamide](/img/structure/B2951905.png)

![2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-N-(4-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2951906.png)

![2-(4-methoxyphenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide](/img/structure/B2951909.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2,6-difluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2951913.png)

![1-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone](/img/structure/B2951922.png)

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B2951925.png)